molecular formula C9H11ClN2 B2908035 5-amino-2-ethylbenzonitrile hydrochloride CAS No. 2490401-66-4

5-amino-2-ethylbenzonitrile hydrochloride

Cat. No.: B2908035
CAS No.: 2490401-66-4
M. Wt: 182.65
InChI Key: HAOWKLUSHZFUAS-UHFFFAOYSA-N
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Description

5-amino-2-ethylbenzonitrile hydrochloride: is a chemical compound with the molecular formula C9H10N2·HCl. It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 5-position and an ethyl group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-ethylbenzonitrile hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-amino-2-ethylbenzonitrile hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-amino-2-ethylbenzonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-amino-2-ethylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    5-Amino-2-methylbenzonitrile: Similar structure with a methyl group instead of an ethyl group.

    5-Amino-2-chlorobenzonitrile: Similar structure with a chlorine atom instead of an ethyl group.

Uniqueness: 5-amino-2-ethylbenzonitrile hydrochloride is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct in terms of its chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-amino-2-ethylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-2-7-3-4-9(11)5-8(7)6-10;/h3-5H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOWKLUSHZFUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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